2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one
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Overview
Description
2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one is a complex organic compound that features a unique combination of a hydroxypyridine moiety and a phenylthiophene structure
Preparation Methods
The synthesis of 2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one typically involves the reaction of 5-hydroxypyridine-2-carbaldehyde with phenylthiophene-3-one in the presence of hydrazine hydrate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxypyridine moiety, using reagents like halogens or alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various hydrazone derivatives.
Scientific Research Applications
2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypyridine moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenylthiophene structure can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds to 2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one include:
2-Hydroxypyridine: A simpler compound with a hydroxypyridine moiety, used as a catalyst in various reactions.
Phenylthiophene derivatives: Compounds with a phenylthiophene structure, used in the development of materials with electronic properties.
Hydrazone derivatives: Compounds with a hydrazone linkage, used in medicinal chemistry for their potential therapeutic properties.
Properties
CAS No. |
143284-04-2 |
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Molecular Formula |
C15H11N3O2S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
6-[(3-hydroxy-5-phenylthiophen-2-yl)diazenyl]pyridin-3-ol |
InChI |
InChI=1S/C15H11N3O2S/c19-11-6-7-14(16-9-11)17-18-15-12(20)8-13(21-15)10-4-2-1-3-5-10/h1-9,19-20H |
InChI Key |
FJMOLPOHDXCRTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N=NC3=NC=C(C=C3)O)O |
Origin of Product |
United States |
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